3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring, a dimethoxyphenyl group, and an oxoindolinyl moiety, makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyrazole intermediate with 2,5-dimethoxybenzaldehyde using a suitable catalyst.
Formation of the Oxoindolinyl Moiety: This can be synthesized by reacting isatin with a suitable amine under reductive conditions.
Final Coupling: The final step involves coupling the pyrazole intermediate with the oxoindolinyl moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Study of its effects on cellular processes and pathways.
Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- 1-(2,3-Dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea
- N-(1-methyl-2-oxoindolin-5-yl)cinnamamide
Uniqueness
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-25-18(11-17(24-25)15-10-14(28-2)5-7-19(15)29-3)21(27)22-13-4-6-16-12(8-13)9-20(26)23-16/h4-8,10-11H,9H2,1-3H3,(H,22,27)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXTZIBZJRWLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC4=C(C=C3)NC(=O)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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